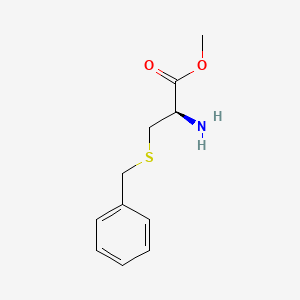

S-benzyl-(L)-cysteine methyl ester

Description

S-Benzyl-(L)-cysteine methyl ester (CAS 16741-80-3; molecular formula C₁₁H₁₅NO₂S) is a protected derivative of the amino acid L-cysteine. It features a benzyl group (-CH₂C₆H₅) on the sulfur atom and a methyl ester (-COOCH₃) on the carboxyl group. This compound is widely used in peptide synthesis, where the benzyl group acts as a thiol-protecting agent, and the methyl ester facilitates solubility in organic solvents . Its hydrochloride salt form enhances stability and crystallinity, making it a preferred choice in solid-phase peptide synthesis .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-benzylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELQRANKBWOLJQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: S-benzyl-(L)-cysteine methyl ester is used as a building block in organic synthesis, particularly in the preparation of peptide analogs and other bioactive molecules. Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition. Medicine: It is investigated for its therapeutic potential in diseases related to oxidative stress and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which S-benzyl-(L)-cysteine methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional and Reactivity Differences

Protection Strategy :

- S-Benzyl provides robust thiol protection under acidic conditions but requires strong reducing agents (e.g., Na/NH₃) for deprotection. In contrast, N-Boc and Z groups offer orthogonal protection for amine groups, enabling sequential deprotection in peptide synthesis .

- Ethyl esters (e.g., S-benzyl-L-cysteine ethyl ester) exhibit slower hydrolysis rates than methyl esters, influencing their utility in prolonged reactions .

- Enzymatic Compatibility: S-Benzyl-L-cysteine-p-nitroanilide is a superior substrate for placental cystyl-amino peptidase compared to L-cysteine-β-naphthylamide, highlighting the role of the benzyl group in enzyme recognition .

Material Science Applications :

- N-Methacryloyl-(L)-cysteine methyl ester is polymerized into cryogels for silver ion imprinting, leveraging its dual functional groups for metal coordination .

Biological Activity

S-benzyl-(L)-cysteine methyl ester is a derivative of the amino acid cysteine, notable for its biological activities that have implications in various fields, including pharmacology and biochemistry. This article reviews the compound's biological activity, focusing on its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

S-benzyl-(L)-cysteine methyl ester is characterized by the presence of a benzyl group attached to the sulfur atom of cysteine and a methyl ester group. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of approximately 273.34 g/mol. The compound is typically a white solid and is soluble in organic solvents such as acetone and chloroform.

1. Antioxidant Activity

Cysteine derivatives, including S-benzyl-(L)-cysteine methyl ester, are recognized for their ability to scavenge free radicals and protect cells from oxidative stress. This antioxidant property is crucial for mitigating cellular damage associated with various diseases.

- Mechanism : The thiol group in cysteine derivatives can donate electrons to free radicals, thus neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

2. Enzyme Inhibition

S-benzyl-(L)-cysteine methyl ester has been studied for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways.

- Case Study : In a study involving C–S lyase enzymes, S-benzyl-L-cysteine was identified as a competitive inhibitor. When tested against a substrate, it demonstrated a higher Km value compared to L-cysteine, indicating its potential to modulate enzyme activity significantly .

3. Therapeutic Applications

The compound has been explored for its therapeutic potential in various contexts:

- Opioid Reversal : Recent research indicates that L-cysteine methyl ester can counteract the respiratory depression caused by opioids like morphine without affecting their analgesic properties. This suggests that S-benzyl-(L)-cysteine methyl ester may have similar applications in managing opioid-related side effects .

- Cellular Signaling : The compound may influence intracellular signaling pathways through the formation of mixed disulfides and modulation of redox status in cells. This could lead to enhanced cellular functions related to growth and metabolism .

Comparative Analysis of Cysteine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| S-benzyl-(L)-cysteine methyl ester | Benzyl group on sulfur; methyl ester group | Versatile for synthetic applications |

| N-acetyl-L-cysteine | Acetyl group instead of benzyl | More soluble in water; used in biochemical assays |

| N-Boc-L-cysteine | Boc protecting group | Does not have the benzyl substitution |

| L-Cysteine Methyl Ester | Methyl ester without protective groups | More reactive due to lack of protection |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with S-benzyl-(L)-cysteine methyl ester. Potential areas include:

- Clinical Trials : Investigating its efficacy in clinical settings for managing oxidative stress-related diseases or as an adjunct therapy for opioid use.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with cellular targets could enhance our understanding of its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.